2,2-Dimethylpropanimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

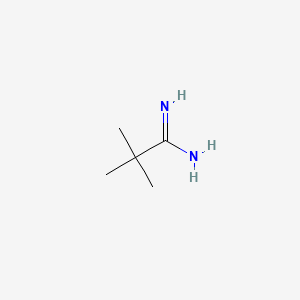

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHMJTUQUPQWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975375 | |

| Record name | 2,2-Dimethylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-73-8, 59950-56-0 | |

| Record name | Pivalamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018202738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylpropanimidamide

Introduction: The Significance of 2,2-Dimethylpropanimidamide in Modern Chemistry

This compound, also known as pivalamidine, is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its sterically hindered tert-butyl group imparts unique properties to molecules incorporating this moiety, influencing their reactivity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights for researchers and professionals in drug development. The focus is on a robust and classical synthetic method, the Pinner reaction, followed by a detailed discussion of the analytical techniques required to verify the structure and purity of the target compound.

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a reliable and time-tested method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds in two key stages: the formation of an imidate salt (a Pinner salt) from the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by the reaction of the Pinner salt with ammonia to yield the desired amidine.[3]

Causality Behind Experimental Choices

The choice of the Pinner reaction is predicated on its efficiency and the ready availability of the starting materials. The use of anhydrous conditions is critical, as the intermediate imidate hydrochloride is sensitive to moisture and can hydrolyze to the corresponding ester.[2] Temperature control is also crucial to prevent the thermal decomposition of the Pinner salt.[2] The reaction is typically carried out at low temperatures to ensure the stability of the reactive intermediate.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details the synthesis of this compound hydrochloride from 2,2-dimethylpropanenitrile (pivalonitrile).

Materials:

-

2,2-Dimethylpropanenitrile (Pivalonitrile)

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or a solution in anhydrous ethanol)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Drying tube (e.g., with calcium chloride)

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Apparatus for filtration (e.g., Büchner funnel)

Step-by-Step Methodology:

Part 1: Formation of the Pinner Salt (Ethyl 2,2-dimethylpropanimidate hydrochloride)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube is charged with 2,2-dimethylpropanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Introduction of HCl: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained at or below 5 °C. The flow of HCl is continued until the solution is saturated and a white precipitate of the imidate hydrochloride begins to form.

-

Reaction: The reaction mixture is stirred at 0-5 °C for several hours (typically 4-6 hours) to ensure complete formation of the Pinner salt. The progress of the reaction can be monitored by the disappearance of the starting nitrile using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) on quenched aliquots.

-

Isolation of the Pinner Salt (Optional but Recommended): The reaction mixture is diluted with anhydrous diethyl ether to precipitate the Pinner salt completely. The white solid is collected by filtration under a dry atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl 2,2-dimethylpropanimidate hydrochloride.

Part 2: Formation of this compound Hydrochloride

-

Reaction Setup: The isolated Pinner salt (or the crude reaction mixture from Part 1 after removal of excess HCl and solvent under reduced pressure) is suspended in anhydrous ethanol in a clean, dry flask.

-

Ammonolysis: The suspension is cooled in an ice bath, and ammonia gas is bubbled through the mixture, or a saturated solution of ammonia in anhydrous ethanol is added.

-

Reaction: The reaction mixture is stirred at room temperature for several hours (typically 12-24 hours). The reaction progress can be monitored by the disappearance of the Pinner salt.

-

Work-up: The reaction mixture is filtered to remove the precipitated ammonium chloride. The filtrate is then concentrated under reduced pressure to yield the crude this compound hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the pure this compound hydrochloride as a white crystalline solid.

Visualizing the Synthesis Workflow

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpropanimidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2,2-Dimethylpropanimidamide, also known as pivalamidine, is a simple aliphatic amidine that, due to its unique structural features, serves as a valuable building block in medicinal chemistry and materials science. The presence of a sterically demanding tert-butyl group adjacent to the reactive amidine functionality imparts specific conformational constraints and electronic properties that are of significant interest in the design of novel molecular entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its common salt form, the hydrochloride. We will delve into its structural and chemical identifiers, physical characteristics, and available spectral data, offering field-proven insights into the causality behind these properties and their implications for research and development. This document is structured to provide both foundational knowledge and practical experimental context for professionals working in drug discovery and chemical synthesis.

Introduction: The Significance of the Pivalamidine Moiety

In the landscape of drug discovery and development, the rational design of molecules with optimized properties is paramount. The physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and large-scale synthesis. This compound presents a fascinating case study in structural chemistry. The tert-butyl group, a bulky and lipophilic moiety, can influence intermolecular interactions, solubility, and metabolic stability. Concurrently, the amidine functional group is a strong base and a versatile synthetic handle, capable of forming various salts and participating in numerous chemical transformations.

This guide aims to consolidate the available data on this compound, providing a reliable reference for scientists. We will explore not just the "what" of its properties, but the "why"—connecting its molecular architecture to its observable characteristics.

Chemical and Structural Identity

A precise understanding of a molecule's identity is the foundation of all further study. This compound is most commonly handled and available in its hydrochloride salt form to enhance stability and solubility in polar solvents.

Key Identifiers

It is crucial to distinguish between the free base and its hydrochloride salt, as their properties will differ significantly.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| Synonyms | Pivalamidine | Pivalamidine HCl, Pivalimidamide hydrochloride[1][2] |

| CAS Number | 431752-17-7 (Parent Compound) | 18202-73-8[1][2] |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₃ClN₂[1][2] |

| Molecular Weight | 100.16 g/mol | 136.62 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)C(=N)N | CC(C)(C)C(=N)N.Cl |

| InChI | InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7) | InChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H[1] |

Table 1: Chemical and structural identifiers for this compound and its hydrochloride salt.

Physicochemical Properties: A Quantitative Overview

The physical state, solubility, and basicity of this compound are critical parameters for its application in synthesis and biological assays. The majority of experimentally determined data available is for the hydrochloride salt.

| Property | Value (for Hydrochloride Salt) | Remarks and Scientific Context |

| Appearance | White solid[2] | The salt form contributes to a crystalline, solid state at room temperature. |

| Melting Point | 190 °C[2] | The relatively high melting point is indicative of the ionic character and strong lattice energy of the hydrochloride salt. |

| Boiling Point | 126.9 °C at 760 mmHg[2] | This value, reported for the hydrochloride, may represent decomposition or sublimation under heating, as salts typically have very high boiling points. Caution is advised in its interpretation. |

| Solubility | No specific data available. | As a hydrochloride salt of a small organic molecule, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. |

| pKa | No experimental data available. | The pKa of the conjugate acid is expected to be high, characteristic of an amidine. The electron-donating tert-butyl group would further increase the basicity of the nitrogen atoms. |

Table 2: Physicochemical properties of this compound Hydrochloride.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, we can infer the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to be simple. A sharp singlet with a large integration value (9H) would be characteristic of the chemically equivalent methyl protons of the tert-butyl group. The protons on the nitrogen atoms would likely appear as a broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. The imidamide carbon (C=N) would appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H stretching: Broad absorptions in the region of 3100-3500 cm⁻¹, typical for primary amines.

-

C=N stretching: A strong absorption band around 1640-1690 cm⁻¹.

-

C-H stretching and bending: Absorptions corresponding to the sp³ hybridized carbons of the tert-butyl group.

Mass Spectrometry (MS)

In mass spectrometry, the free base would exhibit a molecular ion peak corresponding to its molecular weight. A prominent fragmentation pattern would likely involve the loss of a methyl group to form a stable tertiary carbocation, a characteristic fragmentation pathway for molecules containing a tert-butyl group.

Synthesis and Reactivity: Practical Considerations

The synthesis of amidines often presents unique challenges compared to their amide counterparts. A common and effective method for the preparation of unsubstituted amidines like this compound is the Pinner reaction.

The Pinner Reaction: A Validated Protocol

This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.

Step-by-Step Methodology:

-

Formation of the Imino Ether Hydrochloride:

-

Reaction Setup: A solution of 2,2-dimethylpropanenitrile (pivalonitrile) in an anhydrous alcohol (e.g., ethanol) is prepared in a flask equipped with a drying tube and magnetic stirrer. The reaction must be kept strictly anhydrous to prevent hydrolysis to the ester.

-

Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture until saturation.

-

Reaction: The flask is sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours). The progress can be monitored by the precipitation of the imino ether hydrochloride.

-

Isolation: The precipitated Pinner salt is collected by filtration, washed with anhydrous ether to remove unreacted starting materials, and dried under vacuum.

-

-

Ammonolysis to the Amidine Hydrochloride:

-

Reaction Setup: The dried imino ether hydrochloride is suspended in a suitable anhydrous solvent, such as ethanol.

-

Addition of Ammonia: The suspension is cooled, and a solution of ammonia in ethanol (or anhydrous ammonia gas) is added.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: The ammonium chloride byproduct is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

References

A Technical Guide to 2,2-Dimethylpropanimidamide: Properties, Synthesis, and Applications in Chemical R&D

This guide provides an in-depth analysis of 2,2-dimethylpropanimidamide, a valuable reagent and building block in modern organic synthesis. Known for the steric bulk imparted by its t-butyl group, this amidine offers unique reactivity and structural properties. We will explore its fundamental physicochemical characteristics, delve into its synthetic pathways with mechanistic explanations, and survey its current and potential applications for researchers, scientists, and professionals in drug development.

Core Physicochemical & Structural Data

This compound, also known as pivalamidine, is most commonly handled and available as its hydrochloride salt due to the higher stability of the protonated form. This is a critical distinction for sourcing and experimental design. The CAS Number for the hydrochloride salt is 18202-73-8.[1]

Key Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound;hydrochloride | PubChem[1] |

| CAS Number | 18202-73-8 (for hydrochloride salt) | PubChem[1] |

| Molecular Formula | C₅H₁₃ClN₂ | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem[1] |

| Synonyms | Pivalamidine hydrochloride, t-Butylcarbamidine hydrochloride | PubChem[1] |

| InChIKey | ARDGQYVTLGUJII-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(C)C(=N)N.Cl | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of amidines is a fundamental transformation in organic chemistry. For this compound, the most direct and industrially relevant approach is the Pinner reaction, which proceeds from the corresponding nitrile, 2,2-dimethylpropanenitrile (also known as pivalonitrile).

The Pinner Reaction: A Trusted Pathway

This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt. Subsequent treatment of this salt with ammonia provides the target amidine. The choice of anhydrous conditions is paramount, as the presence of water would lead to the hydrolysis of the imidate intermediate to an ester, a common side reaction.

Experimental Protocol: Pinner Synthesis of this compound HCl

-

Apparatus Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube (filled with CaCl₂). The system is maintained under an inert atmosphere (e.g., dry nitrogen or argon).

-

Reagent Preparation : Anhydrous ethanol (1.5 eq) is added to a solution of 2,2-dimethylpropanenitrile (1.0 eq) in an anhydrous, non-protic solvent such as diethyl ether or dichloromethane.

-

Acidification : The solution is cooled to 0°C in an ice bath. Dry hydrogen chloride (HCl) gas is then bubbled through the stirred solution. The reaction is exothermic and the flow of HCl should be controlled to maintain the temperature below 10°C. The reaction progress is monitored until the formation of a white precipitate (the imidate hydrochloride salt) is complete.

-

Isolation of Intermediate : The resulting solid is isolated by filtration under inert conditions, washed with cold, anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

-

Ammonolysis : The isolated imidate salt is suspended in a fresh portion of anhydrous ethanol. The slurry is again cooled to 0°C, and anhydrous ammonia gas is bubbled through the mixture until the solid has completely dissolved and the solution is saturated.

-

Product Formation & Isolation : The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The resulting crude solid is the hydrochloride salt of this compound. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/ether.

Synthetic Workflow Diagram

Caption: Pinner reaction workflow for the synthesis of this compound HCl.

Applications in Drug Development and Chemical Synthesis

While not a final drug product itself, this compound serves as a crucial building block. Its utility stems from the combination of the reactive amidine group and the sterically demanding t-butyl group, which can be used to control molecular conformation and block metabolic pathways.

-

Medicinal Chemistry : The amidine functional group is a bioisostere for guanidines and ureas, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. The bulky t-butyl group can provide metabolic stability by shielding adjacent functional groups from enzymatic degradation. Derivatives of this core structure are explored in various therapeutic areas. For instance, related N-substituted pivalamides are components of protein degrader building blocks.[2]

-

Agrochemicals : The synthesis of novel pesticides and herbicides often relies on intermediates that can impart specific physical properties like stability and lipophilicity. The thioamide analogue, 2,2-dimethylpropanethioamide, is noted as a useful intermediate for producing various agricultural chemicals.[3]

-

Coordination Chemistry and Material Science : Diamines and related nitrogenous compounds are fundamental ligands in coordination chemistry. The structural analogue 2,2-dimethyl-1,3-propanediamine is used to form stable complexes with metal ions like copper, which can have applications in catalysis and chemical sensing.[4] The amidine group in this compound offers similar potential for creating novel metal-organic frameworks (MOFs) or catalytic systems where steric hindrance is a key design element.

Conceptual Application Pathways

Caption: Potential applications derived from the this compound core structure.

Safety and Handling

As a chemical intermediate, this compound hydrochloride requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) classifications, it presents several hazards.[1]

-

Hazard Statements :

-

Precautionary Measures :

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a versatile chemical entity whose value lies in its role as a precursor and structural motif in advanced chemical synthesis. Its straightforward preparation via the Pinner reaction, combined with the unique steric and electronic properties of its pivaloyl and amidine groups, makes it a compound of significant interest. For scientists in drug discovery, agrochemicals, and materials research, understanding the synthesis, reactivity, and potential applications of this building block is key to innovating and developing novel molecules with tailored functions.

References

- 1. Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1) | C5H13ClN2 | CID 2781880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. JP2013155149A - Method for producing 2,2-dimethylpropane thioamide - Google Patents [patents.google.com]

- 4. Buy 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 [smolecule.com]

Introduction: The Structural Significance of 2,2-Dimethylpropanimidamide

An In-Depth Technical Guide to the Spectral Analysis of 2,2-Dimethylpropanimidamide

This compound, commonly known as pivalamidine, is an organic compound featuring a sterically hindered tert-butyl group attached to an amidine functional group [-C(=NH)NH₂]. Amidines are of significant interest in medicinal chemistry and drug development as they are highly basic and, upon protonation, form resonance-stabilized amidinium cations. This property makes them valuable as bioisosteres for guanidines and their derivatives are explored for various therapeutic applications.

Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of molecules like this compound.

This guide provides a comprehensive analysis of the spectral data for this compound. As direct experimental data for the free base is not widely available in public databases, this document leverages available data for its stable hydrochloride salt, This compound hydrochloride , and established principles of spectroscopic interpretation for the amidine functional group. This approach provides a robust and scientifically grounded understanding of its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Theoretical Fragmentation of Aliphatic Amidines

Upon electron ionization (EI), the molecular ion of an aliphatic amidine is expected to undergo fragmentation pathways characteristic of aliphatic amines. A dominant pathway is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen-containing functional group.[1] For this compound, the most likely α-cleavage event is the loss of a methyl radical to form a stable, resonance-stabilized cation. The loss of the entire tert-butyl group is another prominent fragmentation pathway.

For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would typically show a strong signal for the intact protonated molecule (the amidinium cation). Tandem MS (MS/MS) of this cation would then induce fragmentation.

Predicted Mass Spectrum of this compound

The molecular formula for the free base is C₅H₁₂N₂, giving it a monoisotopic mass of approximately 100.10 Da.[2] A key feature to note is the presence of two nitrogen atoms, which, according to the Nitrogen Rule, dictates an even nominal molecular weight for the molecular ion [M]⁺•.

A proposed fragmentation pathway under Electron Ionization (EI) is illustrated below:

References

An In-depth Technical Guide to the Crystal Structure of 2,2-Dimethylpropanimidamide

Abstract: This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 2,2-dimethylpropanimidamide, commonly known as pivalamidine. Presented primarily in its stable hydrochloride salt form (2,2-dimethylpropanimidamidium chloride), this document details the robust Pinner reaction methodology for its synthesis and outlines the standard protocols for single-crystal X-ray diffraction analysis. While a specific public deposition of the crystal structure remains elusive, this guide leverages established principles of amidinium salt chemistry to detail the anticipated molecular geometry, charge distribution, and the critical role of charge-assisted hydrogen bonding in its supramolecular architecture. This whitepaper is intended for researchers in crystallography, medicinal chemistry, and materials science, offering foundational insights into the structural landscape of sterically hindered amidinium systems.

Introduction to this compound

Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are among the strongest organic bases, and consequently, they are typically isolated and handled as their protonated salts, known as amidinium ions. The 2,2-dimethylpropanimidamidium cation, the protonated form of pivalamidine, is of particular interest due to the presence of a bulky tert-butyl group. This steric hindrance significantly influences its chemical reactivity, crystal packing, and potential applications as a non-nucleophilic base, a ligand in coordination chemistry, or a structural motif in pharmacologically active molecules.

Understanding the three-dimensional crystal structure of this compound is paramount. The precise arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing dictate its physical properties, such as solubility, melting point, and stability. For drug development professionals, a detailed structural understanding is critical for designing molecules that can interact with biological targets through specific hydrogen bonding patterns. For materials scientists, the predictable, strong hydrogen bonds of amidinium salts offer a powerful tool for crystal engineering and the design of novel supramolecular assemblies.

This guide provides a detailed examination of the synthesis and structural characteristics of this compound hydrochloride, offering both established protocols and expert analysis of its anticipated solid-state behavior.

Synthesis and Crystallization

The synthesis of amidinium salts from nitriles is a well-established transformation in organic chemistry. The Pinner reaction, first described in 1877, remains a highly effective and direct method for preparing amidine hydrochlorides and is the recommended pathway for this compound.[1][2]

Synthesis Pathway: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia or an amine furnishes the desired amidine.[3][4] For the synthesis of this compound hydrochloride, the starting material is 2,2-dimethylpropanenitrile (pivalonitrile).

The mechanism proceeds in two main stages:

-

Formation of the Imino Ester: Pivalonitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. This forms the ethyl pivalimidate hydrochloride salt.

-

Ammonolysis: The isolated imino ester salt is then reacted with ammonia. The ammonia displaces the ethoxy group to form the thermodynamically more stable 2,2-dimethylpropanimidamidium chloride.

The overall workflow is depicted below.

References

An In-depth Technical Guide to the Tautomerism of 2,2-Dimethylpropanimidamide

This guide provides a comprehensive technical exploration of the tautomeric phenomena observed in 2,2-Dimethylpropanimidamide, a molecule of significant interest in contemporary drug discovery and development. We will delve into the fundamental principles of amidine tautomerism, outline robust experimental and computational methodologies for its characterization, and discuss the profound implications of this dynamic equilibrium on molecular properties and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of tautomerism and its practical applications.

Introduction: The Dynamic Nature of Molecules in Drug Discovery

In the realm of drug design, the static representation of a molecule often belies its true, dynamic nature in solution. Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, stands as a critical consideration. These isomers, known as tautomers, differ in the position of a proton and the location of a double bond. For drug development professionals, a thorough understanding of a molecule's tautomeric preferences is paramount, as different tautomers can exhibit distinct physicochemical properties, including lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and ultimately, biological activity and metabolic stability.

The amidine functional group (-C(=NH)NH2) is a prevalent motif in medicinal chemistry, valued for its basicity and ability to participate in crucial hydrogen bonding interactions with biological targets. A key characteristic of amidines is their propensity to exist as a mixture of tautomers. This guide will focus on a specific, yet illustrative example: this compound (also known as pivalamidine). The bulky tert-butyl group of this molecule provides a unique structural context to explore the subtleties of amidine tautomerism.

The Core of the Matter: Amidine Tautomerism in this compound

The tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the amidine group. This results in two distinct tautomeric forms, which we will designate as Tautomer 1 and Tautomer 2.

Caption: Tautomeric equilibrium of this compound.

Due to the symmetry of the unsubstituted amidine group in this compound, Tautomer 1 and Tautomer 2 are degenerate, meaning they have the same energy and are indistinguishable. However, upon substitution on one of the nitrogen atoms, this degeneracy is lifted, and one tautomer will typically predominate over the other. The position of this equilibrium is dictated by a combination of electronic and steric factors, as well as the surrounding environment (e.g., solvent polarity and pH).

Synthesis of this compound

A robust and reproducible synthesis is the cornerstone of any detailed chemical investigation. This compound can be synthesized from the corresponding nitrile, 2,2-dimethylpropanenitrile (pivalonitrile), via the Pinner reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

2,2-dimethylpropanenitrile (pivalonitrile)

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Ethanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous ethanol, cooled in an ice bath, until saturation is achieved. The concentration of the resulting solution can be determined by titration.

-

Reaction Setup: A solution of 2,2-dimethylpropanenitrile in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Pinner Reaction: The ethanolic HCl solution is added dropwise to the nitrile solution at 0°C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours. A white precipitate of the imidate hydrochloride salt will form.

-

Isolation of Imidate Salt: The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis: The isolated imidate hydrochloride is then treated with a solution of ammonia in ethanol. The reaction is stirred at room temperature for several hours.

-

Product Isolation: The solvent is removed under reduced pressure, and the resulting crude this compound hydrochloride is purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Caption: Workflow for the synthesis of this compound HCl.

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic techniques is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the different tautomers will have distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N).[4][5] In many cases, the rate of interconversion between tautomers is slow on the NMR timescale, allowing for the observation of separate signals for each species. The relative integration of these signals provides a direct measure of the tautomer ratio.

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

-

Signal Assignment: Assign the observed proton signals to their respective tautomeric forms. The protons attached to the nitrogen atoms will be particularly informative.

-

Integration and Quantification: Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will directly correspond to the molar ratio of the tautomers in solution.

-

Equilibrium Constant Calculation: The equilibrium constant (K_T) can be calculated using the following equation:

K_T = [Tautomer 2] / [Tautomer 1]

Table 1: Hypothetical ¹H NMR Data for a Substituted this compound

| Solvent | Chemical Shift Tautomer 1 (ppm) | Integral Tautomer 1 | Chemical Shift Tautomer 2 (ppm) | Integral Tautomer 2 | Tautomer Ratio (T1:T2) | K_T |

| CDCl₃ | 6.5 | 1.00 | 7.2 | 0.25 | 4:1 | 0.25 |

| DMSO-d₆ | 6.8 | 1.00 | 7.5 | 0.50 | 2:1 | 0.50 |

| CD₃OD | 7.0 | 1.00 | 7.8 | 0.75 | 4:3 | 0.75 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, particularly when the tautomers have distinct chromophores that absorb at different wavelengths. The relative intensities of the absorption bands can be used to determine the tautomer ratio.

-

Sample Preparation: Prepare a series of solutions of this compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Spectral Deconvolution: If the absorption bands of the tautomers overlap, spectral deconvolution techniques may be necessary to determine the contribution of each species to the overall spectrum.

-

Equilibrium Constant Calculation: The equilibrium constant can be determined from the ratio of the absorbances at the respective λ_max values of the two tautomers, provided their molar absorptivities are known or can be estimated.

Computational Modeling of Tautomerism

In conjunction with experimental data, computational chemistry provides invaluable insights into the energetic landscape of tautomerism.[6][7] Density Functional Theory (DFT) is a widely used method for calculating the relative energies of tautomers and the energy barriers for their interconversion.

Computational Protocol: DFT Calculation of Tautomer Ratios

-

Structure Optimization: The geometries of both tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Solvation Modeling: To simulate the effect of a solvent, an implicit solvation model (e.g., PCM, SMD) is employed.

-

Energy Calculation: The Gibbs free energies of both tautomers in the gas phase and in solution are calculated.

-

Equilibrium Constant Prediction: The equilibrium constant is then predicted from the difference in the calculated Gibbs free energies (ΔG) using the following equation:

ΔG = -RT ln(K_T)

where R is the gas constant and T is the temperature.

Caption: Workflow for computational prediction of tautomer ratios.

Implications for Drug Development

The tautomeric state of a drug candidate can have a profound impact on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance:

-

Receptor Binding: Different tautomers may present distinct hydrogen bond donor/acceptor patterns, leading to significant differences in binding affinity to the target protein.

-

Membrane Permeability: The lipophilicity (logP) of a molecule can be altered by tautomerization, which in turn affects its ability to cross biological membranes.

-

Metabolism: The metabolic fate of a drug can be influenced by the accessibility of certain sites to metabolic enzymes, which may differ between tautomers.

-

Intellectual Property: The specific tautomeric form of a compound can be a key aspect of its patentability.

A comprehensive understanding and characterization of the tautomerism of lead compounds, such as those containing the this compound scaffold, is therefore not merely an academic exercise but a critical component of a successful drug discovery program.

Conclusion

The tautomerism of this compound serves as a compelling case study for the importance of considering the dynamic nature of molecules in medicinal chemistry. Through a synergistic application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, researchers can gain a detailed understanding of the tautomeric landscape of this and other important drug candidates. This knowledge is instrumental in optimizing molecular properties, enhancing biological activity, and ultimately, accelerating the development of new and effective therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. fig.if.usp.br [fig.if.usp.br]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 7. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and reactivity of 2,2-Dimethylpropanimidamide

An In-Depth Technical Guide to the Stability and Reactivity of 2,2-Dimethylpropanimidamide

Executive Summary

This compound, commonly known as pivalamidine, is a key chemical entity characterized by a sterically hindered tert-butyl group attached to a highly basic amidine functional group. This guide offers a comprehensive analysis of its chemical stability and reactivity profile, tailored for researchers and professionals in drug development and organic synthesis. We delve into the mechanistic underpinnings of its hydrolysis under both acidic and basic conditions, explore its thermal and pH-dependent stability, and detail its reactivity as a potent base and a versatile synthetic precursor. By synthesizing foundational chemical principles with practical, field-proven insights, this document provides detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as an essential resource for leveraging the unique properties of this compound in advanced chemical applications.

The Amidine Motif: A Cornerstone in Medicinal Chemistry

The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a privileged scaffold in medicinal chemistry.[1] Its significance stems from its unique physicochemical properties. As one of the strongest organic bases, the amidine group is typically protonated at physiological pH, forming a resonance-stabilized amidinium cation.[2] This positive charge is crucial for establishing high-affinity, non-covalent interactions—such as hydrogen bonding and electrostatic interactions—with biological targets like proteins and DNA.[1]

This capacity for potent molecular recognition has led to the incorporation of the amidine moiety into a wide array of therapeutic agents, including anticoagulants like Dabigatran, antipsychotics such as Clozapine, and numerous antimicrobial and antiparasitic drugs.[3] The this compound structure, with its bulky tert-butyl group, offers a unique combination of strong basicity and steric shielding, influencing its stability, reactivity, and pharmacokinetic properties in drug design.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound (pivalamidine) is essential for its effective application. These properties govern its behavior in various chemical and biological environments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 431752[4] |

| Common Name | Pivalamidine | N/A |

| CAS Number | 15958-69-7 (base) | N/A |

| Molecular Formula | C₅H₁₂N₂ | PubChem CID 431752[4] |

| Molecular Weight | 100.16 g/mol | PubChem CID 431752[4] |

| Appearance | Typically a crystalline solid | [5] |

| pKa (Conjugate Acid) | ~12.4 (Estimated for amidines) | [2] |

| Basicity | Significantly more basic than amides | [2] |

Chemical Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in the aqueous environments relevant to drug development. The steric hindrance provided by the tert-butyl group plays a significant role in modulating its stability compared to less substituted amidines.

Hydrolysis: A Mechanistic Overview

Amidines are generally susceptible to hydrolysis, yielding the corresponding amide and ammonia or an amine.[6] This process can be catalyzed by either acid or base, proceeding through distinct mechanisms.

3.1.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the sp²-hybridized imino nitrogen. This enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate then undergoes proton transfer and subsequent elimination of ammonia to form the corresponding amide, 2,2-dimethylpropanamide (pivalamide).

// Reactants Amidine [label=<

H₂N | (t-Bu)-C=NH

, shape=plaintext]; H3O_plus [label=

, shape=plaintext];

// Step 1: Protonation ProtonatedAmidine [label=<

H₂N | (t-Bu)-C=NH₂⁺

, shape=plaintext];

// Step 2: Water Attack Tetrahedral_1 [label=<

H₂N | (t-Bu)-C-NH₂ | ⁺OH₂

, shape=plaintext]; H2O [label=

, shape=plaintext];

// Step 3: Proton Transfer Tetrahedral_2 [label=<

H₃N⁺ | (t-Bu)-C-NH₂ | OH

, shape=plaintext];

// Step 4: Elimination Amide_Protonated [label=<

(t-Bu)-C(=O⁺H)-NH₂

, shape=plaintext]; NH3 [label=

, shape=plaintext];

// Step 5: Deprotonation Amide [label=<

(t-Bu)-C(=O)-NH₂

, shape=plaintext];

// Connections {rank=same; Amidine; H3O_plus} Amidine -> ProtonatedAmidine [label="+ H₃O⁺", labelfontsize=10]; ProtonatedAmidine -> Tetrahedral_1 [label="+ H₂O", labelfontsize=10]; Tetrahedral_1 -> Tetrahedral_2 [label="Proton Transfer", labelfontsize=10]; Tetrahedral_2 -> Amide_Protonated [label="- NH₃", labelfontsize=10]; Amide_Protonated -> Amide [label="- H⁺", labelfontsize=10]; } }

Caption: Acid-catalyzed hydrolysis of this compound.

3.1.2 Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion acts as the nucleophile, directly attacking the neutral amidine at the electrophilic carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate is more complex than in acid-catalyzed hydrolysis because the amide anion (NH₂⁻) is a very poor leaving group.[7] The reaction is often driven forward by heating and results in the formation of a carboxylate salt and ammonia.[7]

// Reactants Amidine [label=<

H₂N | (t-Bu)-C=NH

, shape=plaintext]; OH_minus [label=

, shape=plaintext];

// Step 1: Hydroxide Attack Tetrahedral_Intermediate [label=<

H₂N | (t-Bu)-C-NH⁻ | OH

, shape=plaintext];

// Step 2: Elimination (Difficult Step) Amide [label=<

(t-Bu)-C(=O)-NH₂

, shape=plaintext]; NH2_minus [label=

, shape=plaintext];

// Step 3: Further Hydrolysis of Amide Carboxylate [label=<

(t-Bu)-COO⁻

, shape=plaintext]; NH3 [label=

, shape=plaintext];

// Connections {rank=same; Amidine; OH_minus} Amidine -> Tetrahedral_Intermediate [label="+ OH⁻", labelfontsize=10]; Tetrahedral_Intermediate -> Amide [label="- NH₂⁻ (unfavorable)", labelfontsize=10]; Amide -> Carboxylate [label="+ OH⁻, Heat", labelfontsize=10]; Amide -> NH3 [style=invis]; // for layout }

Caption: Base-catalyzed hydrolysis of this compound.

pH-Dependent Stability

The stability of amidines in aqueous solutions is highly pH-dependent. Studies on related amidine prodrugs have shown that maximum stability is often observed near neutral pH (pH ~7).[8] At low pH, the rate of hydrolysis increases due to acid catalysis. Conversely, in highly basic solutions (pH > 10), base-catalyzed hydrolysis becomes significant. For drug development, this profile is critical, as the compound must be stable enough to survive the acidic environment of the stomach (if orally administered) yet potentially convert to its active form under physiological conditions.[8]

Thermal Stability

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the nucleophilicity of its nitrogen atoms and the strong basicity of the amidine functional group.

Basicity and Salt Formation

Amidines are among the strongest uncharged organic bases, with pKa values for their conjugate acids typically in the range of 12-13.[2] This is significantly more basic than amines or amides. The high basicity arises from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms through resonance.[2] This property makes this compound an effective acid scavenger in organic reactions. It readily reacts with acids to form stable crystalline salts, such as the hydrochloride salt, which is a common form for handling and storage.[4]

Caption: Resonance delocalization in the protonated amidinium ion.

N-Functionalization Reactions

The nitrogen atoms of the amidine group are nucleophilic and can participate in various functionalization reactions, such as alkylation and acylation. Reaction with alkyl halides typically occurs at the sp² nitrogen, although the exact product distribution can be complex.[6] Acylation with acyl chlorides or anhydrides can similarly functionalize the amidine nitrogen atoms, providing a route to more complex derivatives. The steric bulk of the tert-butyl group can influence the regioselectivity of these reactions by hindering attack at the adjacent nitrogen atoms.

Synthesis of Heterocyclic Compounds

Amidines are valuable building blocks in heterocyclic synthesis. They possess a reactive N-C-N fragment that can undergo cyclocondensation reactions with bifunctional electrophiles. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine derivatives, which are prevalent in many biologically active molecules.[9][10]

Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and stability analysis of this compound.

Synthesis via the Pinner Reaction

The Pinner reaction is a classic and reliable method for preparing amidines from nitriles.[2][11] It proceeds in two steps: formation of an imino ether hydrochloride (a Pinner salt) followed by aminolysis with ammonia.

Caption: Experimental workflow for the synthesis of this compound.

Protocol Details:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add 2,2-dimethylpropanenitrile (1.0 eq) and anhydrous ethanol (2.0 M solution).

-

Pinner Salt Formation: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours until saturation is achieved.

-

Reaction: Seal the flask and allow the mixture to stir at room temperature for 12-24 hours. A white precipitate of the ethyl pivalimidate hydrochloride salt will form.

-

Isolation of Intermediate: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Aminolysis: Dissolve the isolated Pinner salt in anhydrous ethanol (2.0 M) in a clean, dry flask and cool to 0°C.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution for 1-2 hours.

-

Reaction Completion: Seal the flask and stir at room temperature for 4-8 hours. The progress can be monitored by TLC or GC-MS.

-

Workup: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) or by vacuum distillation.

HPLC-Based Stability Assessment in Aqueous Buffers

This protocol outlines a self-validating system to determine the hydrolytic stability of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at various pH values (e.g., pH 2, 4, 7.4, 9, and 12).

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like acetonitrile (e.g., 10 mg/mL).

-

Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~100 µg/mL. Ensure the organic solvent content is low (<1%) to avoid affecting the reaction kinetics.

-

Sampling: Incubate the vials at a controlled temperature (e.g., 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction by mixing with an equal volume of mobile phase or a suitable quenching solution.

-

HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis: Quantify the peak area of the parent compound (this compound) and its primary degradant (2,2-dimethylpropanamide). Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k) at each pH.

Conclusion and Future Outlook

This compound presents a compelling profile of high basicity modulated by significant steric hindrance. Its stability is markedly pH-dependent, with predictable degradation pathways via acid- and base-catalyzed hydrolysis. These characteristics, combined with its utility as a synthetic building block for heterocyclic systems and as a strong organic base, cement its importance for professionals in drug discovery and process chemistry. Future research may focus on leveraging its unique steric and electronic properties to design novel catalysts, develop more stable prodrugs, or synthesize complex molecular architectures with enhanced therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary to explore these advanced applications.

References

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidine - Wikipedia [en.wikipedia.org]

- 3. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1) | C5H13ClN2 | CID 2781880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compound 2,2-dimethyl-N-(pyrimidin-2-yl)propanamide - Chemdiv [chemdiv.com]

- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-Dimethylpropanimidamide Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,2-dimethylpropanimidamide (pivalimidamide) and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and potential biological applications of this class of compounds. We will delve into the synthetic methodologies, explore the rationale behind experimental choices, and discuss the current understanding of their biological activities, drawing insights from related chemical scaffolds.

Introduction to this compound and its Significance

This compound, also known as pivalimidamide, is an organic compound featuring a sterically hindered tert-butyl group attached to an imidamide functional group. The imidamide moiety, characterized by the RC(=NR’)NR”R’” structure, is essentially an imine derivative of an amide.[1] Amidines, the broader class to which pivalimidamide belongs, are significantly more basic than their amide counterparts due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion.[1] This basicity and the potential for hydrogen bonding interactions make the imidamide group a compelling pharmacophore in medicinal chemistry.

The tert-butyl group of this compound imparts unique steric and electronic properties to the molecule. This bulky group can influence molecular packing and interactions, which is a valuable attribute in materials science and drug design.[2] For instance, the related pivalamide (2,2-dimethylpropanamide) is utilized in the design of low molecular mass gelators due to the ability of the tert-butyl group to disrupt close packing and encourage the formation of hydrogen-bonded networks.[2] In medicinal chemistry, the steric hindrance of the tert-butyl group can modulate the binding of a molecule to its biological target, potentially enhancing selectivity and altering its pharmacokinetic profile.

While specific, extensive research on the biological activities of this compound and its simple analogs is not widely documented in publicly available literature, the imidamide and pivaloyl scaffolds are present in a variety of biologically active molecules. This guide will, therefore, explore the synthesis of the core this compound structure and discuss the potential therapeutic applications by drawing parallels with more extensively studied imidamide- and pivaloyl-containing compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be approached through several established methods in organic chemistry. The choice of synthetic route often depends on the desired substitution pattern on the imidamide nitrogen atoms.

The Pinner Reaction: A Classic Route to Imidates and Amidines

A cornerstone in the synthesis of primary amidines is the Pinner reaction.[1][3] This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride salt, also known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia or an amine yields the desired amidine.[3]

Conceptual Workflow of the Pinner Reaction for this compound Synthesis

Caption: Workflow for the synthesis of this compound via the Pinner reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride (Illustrative)

-

Materials: 2,2-dimethylpropanenitrile (pivalonitrile), anhydrous ethanol, dry hydrogen chloride gas, anhydrous diethyl ether, ammonia gas.

-

Step 1: Formation of the Pinner Salt.

-

Dissolve 2,2-dimethylpropanenitrile (1.0 eq) in anhydrous ethanol (2.0 eq) and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.

-

Continue the addition of HCl until the reaction is saturated. The Pinner salt will precipitate as a white solid.

-

Isolate the precipitate by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Step 2: Formation of the Amidine Hydrochloride.

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension with stirring until the reaction is complete (monitor by TLC or IR spectroscopy).

-

Remove the solvent under reduced pressure.

-

The resulting solid is crude this compound hydrochloride, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the nitrile to the corresponding amide or the imino ester intermediate to a carboxylic ester, leading to unwanted byproducts.[3]

-

Dry HCl Gas: Gaseous HCl is used to ensure anhydrous conditions and to act as a catalyst by protonating the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

-

Low Temperature: The Pinner salt intermediate can be thermally unstable. Low temperatures help to prevent its decomposition.[3]

Synthesis of N-Substituted this compound Analogs

N-substituted analogs can be synthesized by modifying the Pinner reaction protocol by using primary or secondary amines instead of ammonia in the second step. Alternatively, direct amination of nitriles can be achieved under certain conditions.

For the synthesis of the corresponding amide analogs, such as N-aryl-2,2-dimethylpropanamides, standard amide bond formation reactions are employed.

Experimental Protocol: Synthesis of N-Phenyl-2,2-dimethylpropanamide [4]

-

Materials: 2,2-dimethylpropanoic acid (pivalic acid), aniline, pivalic anhydride, anhydrous toluene.

-

Procedure:

-

To a dry round-bottom flask, add 2,2-dimethylpropanoic acid (1.0 eq), anhydrous toluene, aniline (1.0 eq), and pivalic anhydride (1.3 eq).[4]

-

Heat the mixture to reflux (approximately 110°C) for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[4]

-

Purify by recrystallization from a mixture of ethyl acetate and hexanes.[4]

-

Rationale for this Method:

-

Pivalic Anhydride as a Coupling Reagent: This method avoids the need for potentially expensive and moisture-sensitive coupling reagents. Pivalic anhydride acts as a direct and efficient coupling agent.[4]

-

Base-Free Conditions: The absence of a strong base makes this method compatible with a wider range of functional groups.[4]

-

Simple Workup: The only significant byproduct is pivalic acid, which is easily removed during the aqueous workup.[4]

Biological Activities and Therapeutic Potential of Imidamide Derivatives

While specific biological data for this compound is scarce, the broader class of imidamide and pivaloyl-containing compounds has shown a wide range of biological activities. These activities provide a basis for exploring the therapeutic potential of this compound derivatives.

Enzyme Inhibition

The imidamide moiety can act as a bioisostere for other functional groups, such as carboxylates or amides, and can participate in key interactions with enzyme active sites.

-

Nitric Oxide Synthase (NOS) Inhibition: Certain benzimidamide derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), with selectivity for the inducible isoform (iNOS).[4] This is significant because selective iNOS inhibition is a therapeutic strategy for various inflammatory conditions. The imidamide group in these inhibitors likely forms crucial hydrogen bonds within the enzyme's active site.

-

Cholinesterase Inhibition: Pivalamide has been used as a scaffold to synthesize acyl thiourea derivatives that exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[5]

Hypothetical Mechanism of Enzyme Inhibition

Caption: A generalized model of enzyme inhibition by a this compound derivative.

Antiparasitic Activity

Imidamide-containing compounds have shown promise as antiparasitic agents. For example, sulfonamide analogs bearing an imidamide moiety have been developed as selective inhibitors of Trypanosoma brucei tubulin.[5] The positively charged imidamide group is thought to enhance uptake by the parasite's P2 membrane transporter.[5] One di-imidamide analog demonstrated an impressive IC50 of 1 nM against T. brucei cells.[5]

Anticoagulant and Antiplatelet Activities

Amidinobenzamide derivatives have been investigated for their anticoagulant and antiplatelet activities. These compounds have been shown to prolong activated partial thromboplastin time (aPTT) and inhibit thrombin-catalyzed fibrin polymerization and platelet aggregation.

Structure-Activity Relationships (SAR)

Although a detailed SAR study for a series of this compound analogs is not available, we can infer potential relationships from related compound classes.

| General Structural Feature | Potential Impact on Biological Activity | Rationale/Supporting Evidence |

| Imidamide Moiety | Essential for activity; can be mono- or di-imidamide. | The charged nature of the imidamide can be crucial for target binding and cellular uptake. In anti-trypanosomal agents, a di-imidamide moiety significantly increased potency.[5] |

| Substitution on Imidamide Nitrogens | Modulates potency, selectivity, and pharmacokinetic properties. | N-alkylation or N-arylation can alter the compound's hydrogen bonding capacity, steric profile, and lipophilicity, thereby affecting its interaction with the target and its ADME properties. |

| The tert-Butyl Group | Influences steric interactions and lipophilicity. | The bulky tert-butyl group can either enhance binding by occupying a hydrophobic pocket in the target protein or decrease activity due to steric hindrance. Its presence generally increases the lipophilicity of the molecule. |

| Overall Molecular Scaffold | Determines the primary biological target and mechanism of action. | The core structure to which the this compound is attached will dictate the overall pharmacology of the molecule. |

Key Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of in vitro and in vivo assays would be employed.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency and selectivity of compounds as enzyme inhibitors.

General Protocol (e.g., for a Kinase):

-

Reagents: Purified enzyme, substrate (e.g., a peptide with a fluorescent label), ATP, test compounds, and assay buffer.

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the enzyme, the substrate, and the test compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate at a specific temperature for a set time. e. Stop the reaction and measure the signal (e.g., fluorescence) which corresponds to the amount of product formed. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assays

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer or microbial cells.

General Protocol (MTT Assay):

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic effect of the compounds in a living organism.

General Workflow for a Xenograft Tumor Model

Caption: A typical workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with underexplored therapeutic potential. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries. While direct biological data on the parent compound is limited, the known activities of related imidamide and pivaloyl-containing molecules suggest that derivatives of this compound could be promising candidates for development as enzyme inhibitors, antiparasitic agents, or anticoagulants.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. High-throughput screening against a panel of enzymes and cell lines could uncover novel biological activities. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could lead to the development of potent and selective therapeutic agents. The unique steric and electronic properties conferred by the tert-butyl group make this a particularly interesting scaffold for further investigation in the field of drug discovery.

References

An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylpropanimidamide

A Framework for Investigating a Novel Compound

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, researchers are often confronted with novel chemical entities whose biological activities are yet to be elucidated. 2,2-Dimethylpropanimidamide, also known by its synonym Pivalamidine, represents one such compound. While extensive, publicly available research on its specific biological effects is limited, its chemical structure provides valuable clues to its potential pharmacological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to investigating the biological activity of this compound. We will delve into hypothesized mechanisms of action based on structural analogs, provide detailed experimental protocols for validation, and present a framework for interpreting potential findings. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for inquiry.

Section 1: Chemical Identity and Structural Insights

This compound is a small organic molecule characterized by a propanimidamide functional group with two methyl substituents on the second carbon atom. The hydrochloride salt of this compound is cataloged in PubChem with CID 2781880.[1] Its structure, particularly the amidine group, is a key feature that may confer specific biological activities. Amidines are known to be involved in various biological processes and are present in a number of pharmacologically active compounds.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C5H12N2 | PubChem |

| Molecular Weight | 100.16 g/mol | PubChem |

| PubChem CID (HCl salt) | 2781880 | [1] |

Section 2: Hypothesized Biological Activity: An Inquiry Based on Structural Analogs

In the absence of direct experimental data, a potent strategy for predicting the biological activity of a novel compound is to examine the known activities of its structural analogs. This comparative approach allows us to formulate testable hypotheses and design targeted experiments.

Hypothesis 1: Enzyme Inhibition

A compelling hypothesis for the biological activity of this compound is enzyme inhibition. This is predicated on the activities of structurally related propanamide derivatives. For instance, 2,2-Dimethyl-N-phenylpropanamide is hypothesized to act as a Histone Deacetylase (HDAC) inhibitor. This hypothesis is based on the recurring pivaloyl group attached to an aniline, a motif found in other HDAC inhibitors. It is proposed that the pivaloyl group interacts with the surface of the HDAC enzyme, while the phenylpropanamide portion engages with the active site, blocking its deacetylase function. While this compound lacks the phenyl group, the core structure's ability to interact with enzyme active sites warrants investigation into its potential as an inhibitor of various enzymes, including but not limited to proteases, kinases, and deacetylases.

The general mechanism of enzyme inhibition involves the binding of the inhibitor to the enzyme, thereby reducing its activity. This can occur through several modes, including competitive, noncompetitive, and uncompetitive inhibition.

Hypothesized Enzyme Inhibition Mechanism

Caption: Hypothesized interaction of this compound with a target enzyme.

Hypothesis 2: Antimicrobial Activity

The amidine functional group is a common feature in a variety of antimicrobial compounds. This raises the possibility that this compound could exhibit antibacterial or antifungal properties. The positively charged nature of the protonated amidine group at physiological pH can facilitate interactions with negatively charged components of microbial cell membranes, potentially leading to membrane disruption and cell death. Furthermore, amidine-containing compounds can also interfere with microbial enzymes or other essential cellular processes. Studies on other small molecules containing piperidine and pyrrolidine moieties have demonstrated a range of antimicrobial activities.[2][3][4]

Section 3: Experimental Validation Protocols

To transform these hypotheses into empirical evidence, a systematic and rigorous experimental approach is essential. The following protocols are designed to provide a clear and actionable framework for investigating the potential biological activities of this compound.

Protocol for Assessing Enzyme Inhibition

This multi-step protocol is designed to first screen for general enzyme inhibitory activity and then to characterize the nature of that inhibition.

Step 1: Broad Panel Enzyme Inhibition Screening

-

Objective: To identify potential enzyme targets of this compound from a diverse range of enzyme families.

-

Methodology:

-

Utilize a commercially available broad panel of purified enzymes (e.g., kinases, proteases, phosphatases).

-

Incubate this compound at a fixed concentration (typically 1-10 µM) with each enzyme in the panel.

-

Measure the activity of each enzyme in the presence of the compound and compare it to a vehicle control.

-

Calculate the percentage of inhibition for each enzyme.

-

Step 2: IC50 Determination for Identified "Hits"

-

Objective: To quantify the potency of this compound against any enzymes that showed significant inhibition in the initial screen.

-

Methodology:

-

Prepare a series of dilutions of this compound.

-

Incubate each concentration with the target enzyme.

-

Measure enzyme activity for each concentration.

-

Plot enzyme activity versus compound concentration and calculate the half-maximal inhibitory concentration (IC50) from the resulting sigmoidal curve.

-

Step 3: Mechanism of Inhibition Studies

-

Objective: To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) for any confirmed enzyme targets.

-

Methodology:

-

Perform enzyme kinetic assays by measuring the reaction velocity at various substrate concentrations in the presence of different fixed concentrations of this compound.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mechanism of inhibition.

-